molecular formula C5H10O5 B583485 D-Arabinose-2-13C CAS No. 101615-87-6

D-Arabinose-2-13C

Cat. No. B583485
CAS RN: 101615-87-6
M. Wt: 151.122
InChI Key: PYMYPHUHKUWMLA-GZOCJTDTSA-N
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Description

D-Arabinose-2-13C is the 13C labeled D-arabinose . D-arabinose is an endogenous metabolite . It’s a naturally occurring pentose sugar that serves as a precursor for nucleotide biosynthesis in plants and microorganisms.

Scientific Research Applications

1. Mycobacterial Diseases and Cell Wall Composition

Research on D-Arabinose has contributed to understanding the biosynthesis of mycobacterial cell wall arabinosyl residues, vital for developing new drugs for mycobacterial diseases. Studies have shown that the carbon skeleton of arabinose in the mycobacterial cell wall is formed via the nonoxidative pentose shunt, not via hexose decarboxylation or triose condensations, indicating novel metabolic transformations (Scherman et al., 1995).

2. Metabolism in Yeasts

L-Arabinose metabolism in yeasts like Candida arabinofermentans and Pichia guilliermondii has been explored using carbon-13 labeling and in vivo nuclear magnetic resonance (NMR) spectroscopy. This research has provided insights into the redox catabolic pathway and the oxidative pentose phosphate pathway (PPP) in yeast, offering guidelines for producing efficient L-arabinose-fermenting yeasts (Fonseca et al., 2008).

3. D-Arabinose in Cell Wall Polysaccharides

The biosynthesis and activation of D-arabinose in Mycobacterium smegmatis have been studied, revealing that D-arabinose is not formed by loss of carbon 1 or carbon 6 of glucose, suggesting unusual pathways of pentose formation and pointing to potential drug intervention sites (Klutts et al., 2002).

4. Fermentation Products in Caldicellulosiruptor saccharolyticus

Studies on Caldicellulosiruptor saccharolyticus have shown that fermentation of D-arabinose leads to the production of ethylene glycol, highlighting the organism's potential in biofuel production and revealing novel metabolic capacities and pathways (Isern et al., 2013).

5. Arabinan Synthesis in Mycobacteria

Research on the polymerized arabinan in Mycobacterium smegmatis has shown that polyprenylphosphate-arabinose is likely the major, if not the only, donor of arabinosyl residues in mycobacteria, crucial for understanding mycobacterial cell wall composition (Xin et al., 1997).

6. Fungal Arabinan and L-Arabinose Metabolism

In fungi, L-arabinose metabolism follows a four-step alternating reduction and oxidation path, concluding with a phosphorylation to form D-xylulose 5-phosphate, an intermediate of the pentose phosphate pathway. This study provides insights into the enzymatic and regulatory adaptations in fungi towards L-arabinose utilization (Seiboth & Metz, 2011).

7. Mycobacterial Arabinosyltransferase

The study on arabinosyltransferases, which are involved in the biosynthesis of the arabinan segment of the mycobacterial cell wall, has potential implications for developing new antituberculosis drugs. The research focused on the activity of these enzymes and the synthesis of analogues of the arabinose donor (Zhang et al., 2011).

8. D-Arabinose in Pentose Metabolism Pathways

Research has identified novel non-phosphorylative pathways for the metabolism of pentoses, including D-arabinose, in bacteria. This study has revealed new metabolic pathways for pentose conversion to pyruvate, glycolaldehyde, and α-ketoglutarate, providing insights into bacterial pentose metabolism (Watanabe et al., 2019).

Safety and Hazards

For safety and hazards, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

D-Arabinose-2-13C shows potential for future research and applications. For instance, it can be used in the study of the nervous system to control the proliferation of glial cells in cultures . Furthermore, it can be used as a tracer for quantitation during the drug development process .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for D-Arabinose-2-13C involves the conversion of a starting material into the desired compound through a series of reactions.", "Starting Materials": [ "D-Glucose-1-13C", "D-Glucose-6-13C", "D-Arabinose" ], "Reaction": [ { "Step 1": "D-Glucose-1-13C is converted to D-Glucose-6-13C through a phosphohexose isomerase-catalyzed isomerization reaction." }, { "Step 2": "D-Glucose-6-13C is converted to D-Arabinose-6-13C through a series of reactions involving epimerization, reduction, and dehydration." }, { "Step 3": "D-Arabinose-6-13C is further converted to D-Arabinose-2-13C through a series of reactions involving oxidation, reduction, and isomerization." } ] }

CAS RN

101615-87-6

Molecular Formula

C5H10O5

Molecular Weight

151.122

IUPAC Name

(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i3+1

InChI Key

PYMYPHUHKUWMLA-GZOCJTDTSA-N

SMILES

C(C(C(C(C=O)O)O)O)O

synonyms

D-[2-13C]Arabinose

Origin of Product

United States

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